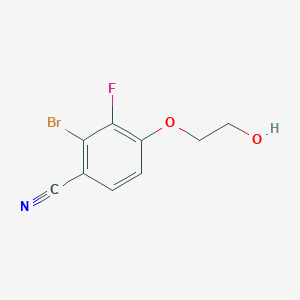
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is a chemical compound with the molecular formula C9H7BrFNO2 and a molecular weight of 260.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, along with a hydroxyethoxy substituent on the benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-4-(2-hydroxyethoxy)benzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C . The reaction proceeds with a high yield, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom serves as an ideal leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The bromine substituent can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Formation of Oxadiazoles: The nitrile group can react with hydroxylamine to form oxadiazoles, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydroxylamine: Utilized for the formation of oxadiazoles.
Major Products
Substituted Benzonitriles: Resulting from nucleophilic aromatic substitution.
Coupled Products: Formed through palladium-catalyzed reactions.
Oxadiazoles: Derived from the reaction with hydroxylamine.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile has diverse applications in scientific research:
Pharmaceuticals: Used as a molecular scaffold for active pharmaceutical ingredients (APIs) due to its multiple functional groups.
Materials Science: Employed in the synthesis of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Involved in the development of compounds targeting central nervous system disorders.
Biochemistry: Utilized in the synthesis of heterocycles and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is primarily related to its ability to participate in various chemical reactions. The bromine and fluorine substituents facilitate nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, respectively . The nitrile group can act as an activator for nucleophilic substitution and can also form oxadiazoles, which have biological activity . These reactions enable the compound to serve as a versatile building block in the synthesis of bioactive molecules and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorobenzonitrile: Shares similar functional groups but lacks the hydroxyethoxy substituent.
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile: Similar structure but without the bromine atom.
4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution patterns.
Uniqueness
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C9H7BrFNO2 |
|---|---|
Poids moléculaire |
260.06 g/mol |
Nom IUPAC |
2-bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H7BrFNO2/c10-8-6(5-12)1-2-7(9(8)11)14-4-3-13/h1-2,13H,3-4H2 |
Clé InChI |
OSPCHPQAAJTOQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Br)F)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
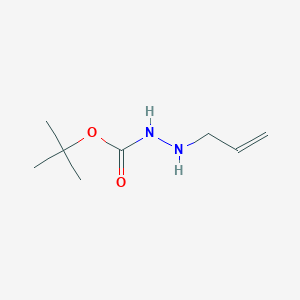
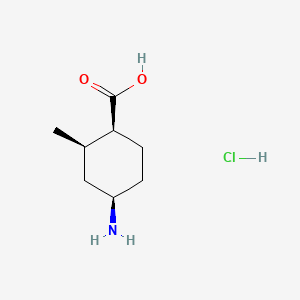
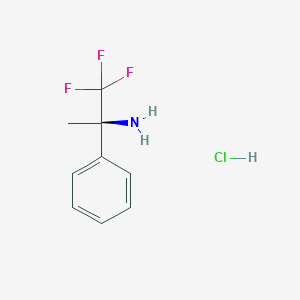
![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
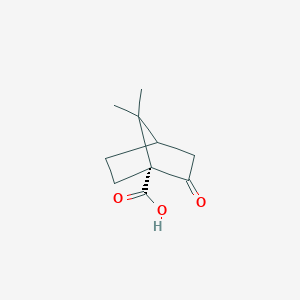
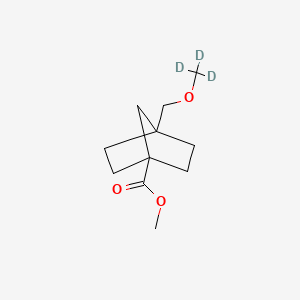
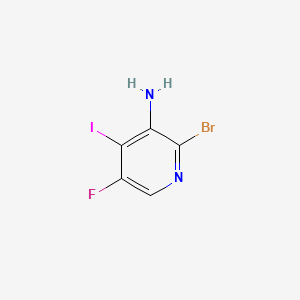
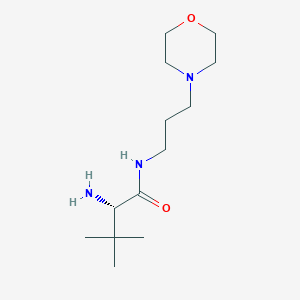
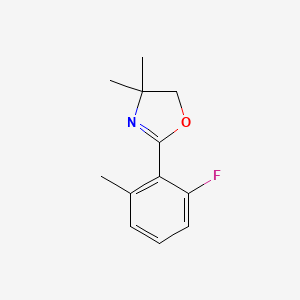

![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
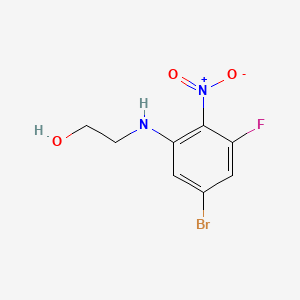
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
